3-Dimethylphosphorylcyclopentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

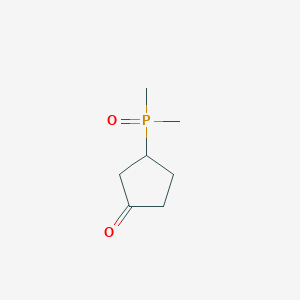

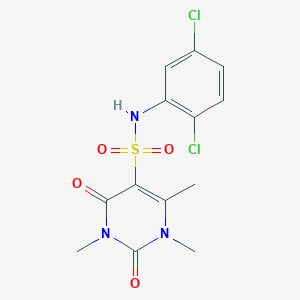

3-Dimethylphosphorylcyclopentan-1-one is a chemical compound with the CAS Number 2287341-95-9 . It has a molecular weight of 160.15 and its molecular formula is C7H13O2P . The compound is typically stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13O2P/c1-10(2,9)7-4-3-6(8)5-7/h7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 160.15 and a molecular formula of C7H13O2P . It’s stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Molecular Pharmacology

- The compound 3,3-Dimethylcyclopentanes, similar in structure to 3-Dimethylphosphorylcyclopentan-1-one, has been utilized in the synthesis of neoprofen, a rigidified analogue of ibuprofen. This demonstrates the use of such compounds in altering the 3-D topology of pharmaceutical substances and their potential in molecular pharmacology (Ramsubhag et al., 2016).

Photoinduced Electron Transfer and Radiolytic Oxidation

- Research on cyclopentane-1,3-diyl radical cations, related to this compound, has explored their generation through photoinduced electron transfer (PET) and radiolytic oxidation. This area of study provides insights into the behavior of similar compounds under specific conditions (Adam et al., 1994).

Experimental and Theoretical Properties Exploration

- The compound 5,5-Dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione, which is structurally related to this compound, has been studied for its experimental and theoretical properties. This includes analysis via NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, along with Density Functional Theory (DFT) studies (Fatima et al., 2021).

Self-Aggregation and Inclusion of External Guests

- Studies involving 3-O-(2-methylnaphthyl)-β-cyclodextrin, which is related to this compound, have shown self-aggregation and the inclusion of external guests. This research provides insights into the behavior of cyclopentanone derivatives in various chemical environments (McAlpine & Garcia‐Garibay, 1998).

Metabotropic Glutamate Receptor Agonist Synthesis

- The synthesis of aminocyclopentane-1,3-dicarboxylic acid, related to this compound, highlights its application as a metabotropic glutamate receptor agonist. This showcases the potential pharmaceutical applications of cyclopentanone derivatives (Ma, Ma, & Dai, 1997).

Enolisation of Ketones

- Research on dimethyl(phenyl)silyl-substituted ketones, including 3-dimethyl(phenyl)silylcyclopentanone, focuses on the regiochemistry of enolisation. This study is relevant to understanding the chemical behavior of this compound and similar compounds (Engel, Fleming, & Smithers, 1986).

Homogeneous C–C Bond Cleavage

- The dehydrogenation of 1,1-Dimethylcyclopentane, structurally similar to this compound, to form various complexes, represents the first case of homogeneous C–C bond cleavage starting from an alkane with a transition metal complex. This provides a foundation for further research in organic synthesis and catalysis (Crabtree & Dion, 1984).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Properties

IUPAC Name |

3-dimethylphosphorylcyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2P/c1-10(2,9)7-4-3-6(8)5-7/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMOWADNXXFLFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2838490.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)